![molecular formula C17H21N3O4 B2732073 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1775356-27-8](/img/structure/B2732073.png)
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule 2-{2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl}acetohydrazide contains a total of 32 bonds. There are 18 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 urea derivative, 1 N hydrazine, 1 imide, and 1 ether .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a spirocyclic core with multiple functional groups. It has a molecular formula of C16H19N3O5 and a molecular weight of 333.344.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide”:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. Its unique spirocyclic structure may contribute to novel mechanisms of action, making it a candidate for drug development targeting various diseases, including cancer, neurological disorders, and infectious diseases .
Chemical Synthesis
In the field of organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its stable spirocyclic core can be used to construct diverse chemical entities, facilitating the development of new synthetic pathways and methodologies .
Material Science
Researchers are exploring the use of this compound in material science, particularly in the creation of advanced polymers and nanomaterials. Its unique chemical properties may enhance the performance and durability of materials used in electronics, coatings, and other high-tech applications.
Biological Studies
The compound is also utilized in biological research to study enzyme interactions and protein binding. Its structure allows it to act as a probe or inhibitor in biochemical assays, helping scientists understand the molecular mechanisms underlying various biological processes.
Agricultural Chemistry
In agricultural research, this compound is being investigated for its potential as a pesticide or herbicide. Its ability to interact with specific biological targets in pests or weeds could lead to the development of more effective and environmentally friendly agricultural chemicals .
Analytical Chemistry
Finally, the compound is used in analytical chemistry as a standard or reference material. Its well-defined chemical properties make it ideal for calibrating instruments and validating analytical methods, ensuring accuracy and reliability in various chemical analyses.
These diverse applications highlight the compound’s versatility and importance in scientific research across multiple disciplines.
Sigma-Aldrich Bio-Fount BenchChem Smolecule
Mechanism of Action
properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-12-4-3-5-13(10-12)19(2)14(21)11-20-15(22)17(18-16(20)23)6-8-24-9-7-17/h3-5,10H,6-9,11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQWABAAAIJHFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.